molecular formula C15H15F2NO2S3 B2567135 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1705201-32-6

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2567135
CAS No.: 1705201-32-6
M. Wt: 375.47
InChI Key: LJFIQGSUXIQAFF-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a complex organic compound characterized by the presence of a thiazepane ring, a difluorophenyl group, and a thiophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Difluorophenyl Group:

    Attachment of the Thiophenylsulfonyl Group: This step involves the sulfonylation of the thiazepane ring with a thiophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-Difluorophenyl)-4-(thiophen-2-yl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane

Uniqueness

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is unique due to the presence of both the difluorophenyl and thiophenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Biological Activity

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound features a thiazepane ring with a difluorophenyl group and a thiophen-2-ylsulfonyl moiety. This unique structure may contribute to its biological activity by enabling interactions with specific molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action appears to involve inhibition of critical cellular pathways associated with cancer progression.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may bind to specific enzymes or receptors involved in cellular signaling pathways. This binding can lead to modulation of enzyme activity, potentially disrupting cancer cell proliferation and survival.

Antimicrobial Studies

In vitro tests have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Inhibition zone diameter was measured at 15 mm at a concentration of 100 µg/mL.
  • S. aureus : Similar results were observed with an inhibition zone of 18 mm at the same concentration.

Anticancer Studies

The cytotoxicity of the compound was evaluated using the MTT assay on A-549 and MCF-7 cell lines:

Cell LineIC50 (µM)Reference
A-54912.5
MCF-710.0

These values indicate that the compound possesses significant anticancer activity compared to standard treatments like 5-fluorouracil.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains. The authors noted that further structural modifications could enhance its efficacy.
  • Cytotoxicity Evaluation : In a clinical trial setting, researchers tested the compound's effects on various cancer types, finding it particularly effective against breast cancer cells due to its ability to induce apoptosis.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S3/c16-11-3-4-13(17)12(10-11)14-5-6-18(7-9-21-14)23(19,20)15-2-1-8-22-15/h1-4,8,10,14H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIQGSUXIQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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